N-Allylaniline

Description

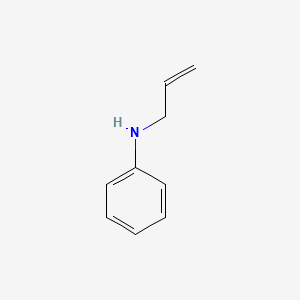

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-enylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-8-10-9-6-4-3-5-7-9/h2-7,10H,1,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFLWKPCQITJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022065 | |

| Record name | N-Allylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

589-09-3 | |

| Record name | N-2-Propen-1-ylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Allylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Allylaniline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02870 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Allylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Allylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-allylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ALLYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7S639GWXG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Allylaniline: Synthesis, Properties, and Core Applications

For Immediate Release

Hefei, China – November 28, 2025 – This whitepaper provides a comprehensive technical overview of N-allylaniline, a significant chemical intermediate in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's identification, physicochemical properties, synthesis protocols, and its pivotal role in the formation of key heterocyclic structures.

Compound Identification

This compound , a substituted aniline, is a versatile precursor in various chemical transformations. Its fundamental identifiers are:

-

IUPAC Name: N-prop-2-enylaniline

-

CAS Number: 589-09-3

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, offering a convenient reference for experimental design and execution.

| Property | Value |

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| Boiling Point | 218-220 °C |

| Density | 0.982 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.563 |

| Water Solubility | Insoluble |

| Appearance | Colorless to brown liquid |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound is achievable through several established methods. Below are detailed protocols for two common approaches.

Direct N-Allylation of Aniline

This method involves the direct reaction of aniline with an allyl halide in the presence of a base.

Materials:

-

Aniline

-

Allyl chloride

-

25% (w/w) Sodium hydroxide aqueous solution

-

Reaction flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer

Procedure:

-

Charge the reaction flask with aniline (4.000 mol) and a 25% by mass sodium hydroxide aqueous solution (2.000 mol).

-

Heat the mixture to 80 °C with stirring.

-

Once the internal temperature has stabilized, add allyl chloride (1.000 mol) dropwise over 2 hours, maintaining the temperature between 75 and 84 °C.

-

After the addition is complete, continue stirring the mixture at the same temperature for an additional 2 hours.

-

Cool the reaction mixture to room temperature and separate the organic and aqueous layers.

-

The crude this compound in the organic phase can be purified by distillation. A typical yield for this procedure is approximately 78.1%.[1]

Palladium-Catalyzed One-Pot Synthesis from Aniline and Allyl Alcohol

This protocol utilizes a palladium catalyst for the allylation of aniline with allyl alcohol.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Aniline

-

Allyl alcohol

-

Anhydrous toluene

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and standard laboratory glassware

Procedure:

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen), dissolve palladium(II) acetate (1 mol%) and triphenylphosphine (4 mol%) in anhydrous toluene. Stir at room temperature for 15 minutes to form a homogeneous solution.

-

Reaction Setup: To the catalyst solution, add aniline (1.0 equivalent), allyl alcohol (1.2 equivalents), and sodium carbonate (1.1 equivalents).

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

The Aza-Claisen Rearrangement: A Key Transformation

This compound serves as a crucial precursor to its isomer, 2-allylaniline, through a thermally or Lewis acid-catalyzed[1][1]-sigmatropic rearrangement known as the aza-Claisen rearrangement. This intramolecular process is fundamental for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. The use of a Lewis acid can significantly accelerate this reaction, allowing it to proceed under milder conditions.

Below is a comparative summary of the efficacy of different Lewis acids in promoting the aza-Cope rearrangement (a type of aza-Claisen rearrangement) of N-allyl-N-methylaniline, a derivative of this compound.

| Lewis Acid | Temperature (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |

| BF₃·OEt₂ | 111 | 1 | 85 | 110 |

Data adapted from a study on N-allyl-N-methylaniline, which serves as a representative example of this transformation.[2]

Experimental Protocol for Lewis Acid-Catalyzed Aza-Claisen Rearrangement

Preparation:

-

A flame-dried flask equipped with a magnetic stir bar and a reflux condenser is charged with the this compound substrate (1.0 equivalent).

-

An appropriate solvent (e.g., o-xylene) is added, followed by the Lewis acid (e.g., BF₃·OEt₂).

Reaction Execution:

-

The reaction mixture is heated to the desired temperature (e.g., 111 °C) and stirred for the specified time.

-

The progress of the reaction is monitored by a suitable analytical technique such as TLC or GC-MS.

Workup and Purification:

-

Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired ortho-allylaniline.[2]

Visualizing the Aza-Claisen Rearrangement

The mechanism of the aza-Claisen rearrangement is a concerted pericyclic reaction that proceeds through a cyclic transition state. The following diagram illustrates this fundamental transformation.

Caption: The Aza-Claisen rearrangement of this compound.

Experimental Workflow for Synthesis and Analysis

The general workflow for the synthesis of this compound and its subsequent analysis involves several key steps, from the initial reaction setup to the final characterization of the product.

Caption: General experimental workflow for this compound.

Conclusion

This compound is a chemical intermediate of significant value, particularly as a precursor to 2-allylaniline through the aza-Claisen rearrangement. This technical guide has provided essential information on its identification, properties, and detailed experimental protocols for its synthesis and key reactions. The strategic use of this compound opens avenues for the efficient construction of complex nitrogen-containing heterocyclic scaffolds, which are of paramount importance in the field of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of N-Allylaniline from Aniline and Allyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-allylaniline, a significant intermediate in the pharmaceutical and organic synthesis sectors. The document details two primary synthetic methodologies for the N-alkylation of aniline with allyl chloride: direct nucleophilic substitution under basic conditions and phase-transfer catalysis. It offers a comparative analysis of these methods, presenting quantitative data on reaction conditions, yields, and product selectivity. Detailed experimental protocols are provided for each method to ensure reproducibility. Furthermore, this guide includes diagrammatic representations of the reaction pathways and experimental workflows, designed to offer clarity and enhance understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound is a crucial building block in organic synthesis, serving as a precursor for a variety of more complex molecules, including pharmaceuticals and agrochemicals. The introduction of the allyl group to the aniline nitrogen atom provides a versatile functional handle for subsequent chemical modifications. The synthesis of this compound from the reaction of aniline and allyl chloride is a fundamental N-alkylation reaction. However, the efficiency and selectivity of this reaction are highly dependent on the chosen synthetic route and reaction conditions. A common challenge in this synthesis is controlling the degree of alkylation to favor the formation of the mono-allylated product, this compound, over the di-allylated byproduct, N,N-diallylaniline.

This guide explores two effective methods for this synthesis: a direct alkylation approach using a strong base and a more nuanced approach employing phase-transfer catalysis to facilitate the reaction between the immiscible reactants. The selection of an appropriate method is critical and is often guided by factors such as desired yield, selectivity, scalability, and environmental considerations.

Comparative Data Presentation

The following table summarizes the quantitative data for the two primary methods of synthesizing this compound from aniline and allyl chloride, allowing for a direct comparison of their efficacy.

| Method | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | This compound Yield (%) | N,N-diallylaniline in Product Mixture (%) | Reference |

| Direct Alkylation | Sodium Hydroxide (aq) | None (Neat) | 75 - 84 | 4 | 78.1 | ~12.5 | |

| Phase-Transfer Catalysis | Potassium Carbonate/TBAB | Acetone | Reflux | 4 | High (specific value not reported) | High selectivity for mono-alkylation |

Note: While a specific yield for the phase-transfer catalysis of aniline with allyl chloride was not found in the searched literature, the methodology is widely reported to provide high yields and selectivity for the mono-alkylation of anilines.

Reaction Mechanisms and Pathways

The synthesis of this compound from aniline and allyl chloride proceeds via a nucleophilic substitution reaction. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon of the allyl chloride.

Direct Alkylation Pathway

In the direct alkylation method, a strong base such as sodium hydroxide deprotonates the aniline to form the anilide anion. This anion is a more potent nucleophile than aniline itself, readily attacking the allyl chloride to form this compound. A second deprotonation and subsequent allylation can lead to the formation of the N,N-diallylaniline byproduct.

Figure 1. Reaction pathway for direct alkylation.

Phase-Transfer Catalysis (PTC) Pathway

Phase-transfer catalysis is employed to facilitate the reaction between reactants in different phases (solid-liquid or liquid-liquid).[1] In this case, the solid base (potassium carbonate) deprotonates the aniline. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), then transports the resulting anilide anion from the solid or aqueous phase into the organic phase where the allyl chloride is dissolved.[1] This allows the reaction to proceed under milder conditions and often with higher selectivity for mono-alkylation.[1]

Figure 2. Signaling pathway of phase-transfer catalysis.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from aniline and allyl chloride.

Method 1: Direct Alkylation with Sodium Hydroxide

This protocol is adapted from a patented procedure for the preparation of this compound.

Materials:

-

Aniline (372.5 g, 4.000 mol)

-

25% (w/w) Sodium hydroxide aqueous solution (320.0 g, 2.000 mol NaOH)

-

Allyl chloride (76.5 g, 1.000 mol)

-

Reaction flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer

Procedure:

-

Charge the reaction flask with 372.5 g of aniline and 320.0 g of a 25% by mass sodium hydroxide aqueous solution.

-

Heat the mixture to 80 °C with stirring.

-

Once the internal temperature has stabilized, add 76.5 g of allyl chloride dropwise over 2 hours, maintaining the temperature between 75 to 84 °C.

-

After the addition is complete, continue to stir the mixture at the same temperature for an additional 2 hours.

-

Cool the reaction mixture to room temperature.

-

Separate the organic and aqueous layers.

-

The organic phase can be analyzed by gas chromatography to determine the product distribution. The reported mass ratio of aniline:this compound:N,N-diallylaniline is approximately 68:28:4.

-

Purify the organic phase by distillation to obtain this compound.

Method 2: Phase-Transfer Catalysis

This protocol is a general procedure for the N-allylation of anilines using a phase-transfer catalyst and can be adapted for the synthesis of this compound.

Materials:

-

Aniline (10 mmol)

-

Allyl chloride (as required, typically in excess)

-

Anhydrous potassium carbonate (20 mmol)

-

Tetrabutylammonium bromide (TBAB) (1.25 mmol)

-

Dry acetone (50 mL)

-

Round-bottom flask with a magnetic stir bar and reflux condenser

Procedure:

-

To the round-bottom flask, add the aniline (10 mmol), anhydrous potassium carbonate (20 mmol), and tetrabutylammonium bromide (1.25 mmol).

-

Add 50 mL of dry acetone to the flask.

-

To this stirred suspension, add allyl chloride (e.g., 30 mmol).

-

Heat the reaction mixture to reflux.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash the residue with a small amount of acetone.

-

Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by crystallization or column chromatography on silica gel to afford the pure this compound.

Experimental and Logical Workflows

The following diagrams illustrate the general experimental workflow for the synthesis and purification of this compound.

Figure 3. General experimental workflow.

Conclusion

The synthesis of this compound from aniline and allyl chloride can be effectively achieved through both direct alkylation under basic conditions and phase-transfer catalysis. The direct alkylation method is straightforward and provides a good yield, though it may result in a higher proportion of the di-allylated byproduct. Phase-transfer catalysis offers a milder and often more selective alternative, favoring the formation of the desired mono-allylated product. The choice between these methods will depend on the specific requirements of the synthesis, including the desired purity of the final product, scalability, and economic considerations. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their synthetic endeavors.

References

An In-depth Technical Guide to the Aza-Claisen Rearrangement of N-allylaniline to 2-allylaniline

For Researchers, Scientists, and Drug Development Professionals

The Aza-Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, provides an efficient pathway for the synthesis of 2-allylaniline from N-allylaniline. This intramolecular[1][1]-sigmatropic rearrangement is a key transformation in organic synthesis, as 2-allylaniline serves as a versatile precursor for a variety of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in pharmaceuticals and biologically active molecules.[2][3] This technical guide provides a comprehensive overview of the Aza-Claisen rearrangement of this compound, detailing the reaction mechanism, experimental protocols, and a comparative analysis of various reaction conditions.

Reaction Mechanism and Theory

The Aza-Claisen rearrangement of this compound is a concerted pericyclic reaction that proceeds through a cyclic transition state.[4] The reaction can be induced thermally or catalyzed by Lewis acids. In the thermal process, high temperatures are typically required to overcome the activation energy barrier. Lewis acid catalysis significantly accelerates the reaction by coordinating to the nitrogen atom of the this compound, which lowers the activation energy of the rearrangement and allows the reaction to proceed under milder conditions.

Aza-Claisen rearrangement mechanism.

Experimental Data Summary

The efficiency of the Aza-Claisen rearrangement of this compound is highly dependent on the reaction conditions. The following tables summarize quantitative data for thermal, Lewis acid-catalyzed, and microwave-assisted methods.

Table 1: Thermal Aza-Claisen Rearrangement

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound | Decalin or N,N-diethylaniline | 180-220 | 4-8 | Not specified | |

| N-allylanilines | Undecane | High | Not specified | Moderate |

Note: The thermal rearrangement can be accompanied by a competing elimination reaction of the allyl group.

Table 2: Lewis Acid-Catalyzed Aza-Claisen Rearrangement

| Substrate | Lewis Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| N-Allyl-N-methylaniline | BF₃·OEt₂ | 110 | - | 111 | 1 h | 85 | |

| N-Allyl-N-ethylaniline | BF₃·OEt₂ | 110 | - | 111 | 1 h | 87 | |

| N-Allyl-N-benzylaniline | BF₃·OEt₂ | 110 | - | 111 | 1 h | 78 | |

| N-allylanilines | Bi(OTf)₃ | Not specified | Not specified | Not specified | Not specified | 71 | |

| Allylic morpholine | Yb(OTf)₃ | 10 | CH₂Cl₂ | 23 | 2-6 h | >75 | |

| Allylic morpholine | AlCl₃ | 10 | CH₂Cl₂ | 23 | 2-6 h | >75 | |

| Allylic morpholine | TiCl₄·THF₂ | 5 | CH₂Cl₂ | 23 | 2-6 h | 92 |

Table 3: Microwave-Assisted Aza-Claisen Rearrangement

| Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| This compound (protected) | BF₃·OEt₂ | - | 170 | 2 min | >95 | |

| Allylic trichloroacetimidates | - | o-xylene | Not specified | 5 min | Good | |

| N-allylanilines | BF₃·OEt₂ | - | Not specified | minutes | Not specified |

Experimental Protocols

Detailed experimental protocols are essential for the successful execution and reproducibility of the Aza-Claisen rearrangement.

Thermal Aza-Claisen Rearrangement Protocol

This protocol is adapted for a gram-scale synthesis.

Materials:

-

This compound (10 g, 75.1 mmol)

-

High-boiling point solvent (e.g., decalin or N,N-diethylaniline, 50 mL)

Procedure:

-

Equip a 100 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.

-

Add this compound and the solvent to the flask.

-

Heat the mixture to reflux (typically 180-220 °C, depending on the solvent) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Purify the crude 2-allylaniline by vacuum distillation or column chromatography on silica gel.

Lewis Acid-Catalyzed Aza-Claisen Rearrangement Protocol

This general procedure is adapted from the work of Stille, et al.

Materials:

-

This compound substrate (1.0 equiv)

-

Lewis Acid (e.g., BF₃·OEt₂, see Table 2 for loading)

-

Anhydrous solvent (if required)

Procedure:

-

Charge a flame-dried flask equipped with a magnetic stir bar and a reflux condenser with the this compound substrate.

-

Under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid to the flask.

-

Stir the reaction mixture at the specified temperature (see Table 2) and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the resulting crude 2-allylaniline by flash column chromatography on silica gel.

Microwave-Assisted Protocol

For the microwave-assisted procedure using BF₃·OEt₂:

-

Charge a sealed microwave vessel with the this compound and the Lewis acid.

-

Subject the mixture to microwave irradiation at a set temperature (e.g., 170 °C) for a short duration (e.g., 1-2 minutes).

-

Workup and purification follow a similar procedure as described for the Lewis acid-catalyzed method.

General experimental workflow.

Conclusion

The Aza-Claisen rearrangement of this compound to 2-allylaniline is a synthetically valuable transformation. While thermal conditions can effect the rearrangement, the use of Lewis acid catalysis or microwave irradiation offers significant advantages, including milder reaction conditions, shorter reaction times, and often higher yields. The choice of method will depend on the specific substrate, desired scale, and available equipment. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient synthesis of 2-allylaniline and its derivatives for further applications.

References

N-Allylaniline: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylaniline is a valuable and versatile building block in organic synthesis, primarily serving as a precursor for a diverse array of nitrogen-containing heterocyclic compounds. Its unique structure, possessing a nucleophilic secondary amine and a reactive allyl group, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the synthesis of this compound, its key chemical reactions, and its applications, particularly in the construction of pharmacologically relevant scaffolds. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to facilitate its use in research and development.

Introduction

This compound (CAS No. 589-09-3) is an aromatic amine that has garnered significant attention as a synthetic intermediate.[1] Its molecular structure consists of an aniline ring N-substituted with an allyl group (C=C-C). This bifunctionality is the key to its utility, enabling transformations at the nitrogen atom, the aromatic ring, and the allyl moiety.

The primary application of this compound lies in its role as a precursor to complex molecules, especially nitrogen-containing heterocycles like indoles, quinolines, and their derivatives.[2][3] These structural motifs are core components of numerous pharmaceuticals, natural products, and functional materials, making this compound a compound of high interest for professionals in drug discovery and medicinal chemistry.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 589-09-3 | |

| Molecular Formula | C₉H₁₁N | |

| Molecular Weight | 133.19 g/mol | |

| Boiling Point | 218-220 °C | |

| Density | 0.982 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.563 | |

| Appearance | Colorless to brown liquid | |

| Solubility | Insoluble in water |

Synthesis of this compound

The synthesis of this compound can be achieved through various catalytic methods, offering flexibility in the choice of allyl source and reaction conditions. The selection of a specific method often depends on factors like cost, atom economy, and catalyst availability.

Catalytic N-Allylation of Aniline

Transition-metal catalysis is the most prevalent approach for synthesizing this compound. Key strategies include the palladium-catalyzed Tsuji-Trost reaction and ruthenium-catalyzed processes utilizing the "borrowing hydrogen" or "hydrogen autotransfer" concept.

-

Palladium-Catalyzed Allylation : This method typically involves a palladium catalyst, such as Pd(OAc)₂, and an allylic substrate with a good leaving group, like allyl methyl carbonate. The reaction proceeds via a π-allylpalladium(II) complex.

-

Ruthenium/Iridium-Catalyzed Allylation : These methods offer a more atom-economical route by using allyl alcohol as the allylating agent. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then condenses with aniline. The intermediate is then reduced by the "borrowed" hydrogen to yield this compound and water as the only byproduct.

-

Heterogeneous Catalysis : Solid acid catalysts, such as tungsten oxide supported on zirconium dioxide (WO₃/ZrO₂), provide a reusable and sustainable option for the monoallylation of aniline with allyl alcohol, demonstrating high selectivity and applicability in continuous flow systems.

Table 2: Comparative Data for N-Allylation of Aniline

| Catalyst System | Allyl Source | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂/dppf | Allyl alcohol | Ti(OPr-i)₄ | Dioxane | 80 | 3 | 88 | |

| [Ru(p-cymene)Cl₂]₂ | Allyl alcohol | - | - | 110 | 24 | - | |

| 10 wt% WO₃/ZrO₂ | Allyl alcohol | - | n-octane | 140 | 24 | 71 | |

| None | Allyl chloride | NaOH (aq) | Water | 75-84 | 4 | 78.1 |

General Experimental Protocols

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%).

-

Add anhydrous tetrahydrofuran (THF) (5 mL) and stir the mixture at room temperature for 10 minutes to form a homogeneous solution.

-

Add aniline (1.0 mmol), allyl methyl carbonate (1.2 mmol), and potassium carbonate (K₂CO₃) (1.5 mmol).

-

Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate) to afford this compound.

-

In a flask equipped with a stirrer, reflux condenser, and thermometer, combine aniline (372.5 g, 4.00 mol) and a 25% by mass sodium hydroxide aqueous solution (320.0 g, 2.00 mol NaOH).

-

Heat the mixture to 80 °C.

-

Once the temperature is stable, add allyl chloride (76.5 g, 1.00 mol) dropwise over 2 hours, maintaining the temperature between 75-84 °C.

-

Stir the mixture at this temperature for an additional 2 hours.

-

After cooling to room temperature, separate the oil phase.

-

Purify the product by distillation (boiling point 84-86 °C / 1.0 kPa) to yield this compound.

Reaction Mechanisms and Workflows

The catalytic N-allylation of amines is a versatile transformation that can proceed through several mechanistic pathways, depending on the catalyst and allylic partner.

References

Reactivity of the allyl group in N-Allylaniline

An in-depth technical guide on the reactivity of the allyl group in N-allylaniline, designed for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an aromatic amine featuring an allyl group attached to the nitrogen atom. Its molecular formula is C₉H₁₁N, and it serves as a versatile intermediate in organic synthesis.[1][2][3] The unique reactivity of this compound stems from the interplay between the nucleophilic nitrogen, the electron-rich aromatic ring, and the versatile allyl group. This guide explores the core reactivity of the allyl moiety, which can undergo a wide range of transformations, including pericyclic rearrangements, electrophilic additions, transition-metal catalyzed reactions, and radical substitutions. These reactions provide powerful pathways for synthesizing complex nitrogen-containing heterocycles and other valuable structures, making this compound a significant building block in medicinal chemistry and materials science.[4][5]

Pericyclic Reactions: The Aza-Claisen Rearrangement

The most prominent reaction of the allyl group in aryl allyl amines is the aza-Claisen rearrangement, a powerful-sigmatropic rearrangement that forms a carbon-carbon bond. When this compound is heated, it undergoes rearrangement to form o-allylaniline. This transformation proceeds through a concerted, intramolecular, cyclic transition state. The reaction is a key method for synthesizing ortho-allylated anilines, which are crucial precursors for various heterocyclic compounds.

If both ortho positions on the aniline ring are blocked, the allyl group may undergo a subsequent Cope rearrangement to migrate to the para position. The reaction can be induced thermally, sometimes requiring high temperatures (100–200 °C), or catalyzed by Lewis acids to proceed under milder conditions.

References

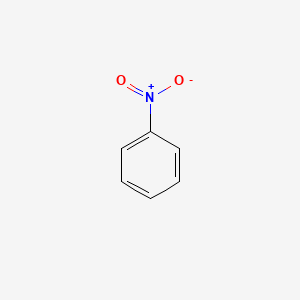

The Interplay of Electronic and Steric Effects in N-Allylaniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-allylaniline and its derivatives are pivotal building blocks in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials. The reactivity and utility of these compounds are intrinsically governed by the delicate balance of electronic and steric effects exerted by substituents on the aniline ring. Understanding these influences is paramount for controlling reaction outcomes, optimizing synthetic routes, and designing novel molecules with desired properties. This technical guide provides an in-depth analysis of the electronic and steric effects in this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Electronic Effects in this compound Derivatives

The electronic nature of substituents on the aromatic ring of this compound significantly modulates the electron density of the entire molecule, thereby influencing its reactivity in various transformations. These effects are broadly categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons). The Hammett equation provides a quantitative framework for correlating the electronic influence of meta- and para-substituents with reaction rates and equilibrium constants.

The Hammett Equation

The Hammett equation is expressed as:

log(k/k₀) = σρ

where:

-

k is the rate constant for the reaction of a substituted this compound.

-

k₀ is the rate constant for the reaction of the unsubstituted this compound.

-

σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent. Electron-donating groups (EDGs) have negative σ values, while electron-withdrawing groups (EWGs) have positive σ values.

-

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects. A positive ρ value signifies that the reaction is accelerated by EWGs, while a negative ρ value indicates acceleration by EDGs.

Impact on Reactivity

The electronic effects of substituents play a crucial role in various reactions of this compound derivatives, including electrophilic aromatic substitution, nucleophilic substitution, and rearrangements.

-

Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the aniline nitrogen and the aromatic ring. This enhances the nucleophilicity of the nitrogen atom, making it more reactive towards electrophiles. In reactions where the aniline nitrogen acts as a nucleophile, EDGs generally increase the reaction rate.

-

Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) and cyano (-CN) decrease the electron density on the nitrogen and the aromatic ring. This reduces the nucleophilicity of the nitrogen atom but can activate the aromatic ring for nucleophilic aromatic substitution.

The following table summarizes the Hammett substituent constants (σp) for various groups and their qualitative effect on the reactivity of the aniline nitrogen as a nucleophile.

| Substituent (para-) | Hammett Constant (σp) | Electronic Effect | Impact on Nitrogen Nucleophilicity |

| -OCH₃ | -0.27 | Strong Electron-Donating | Increases |

| -CH₃ | -0.17 | Electron-Donating | Increases |

| -H | 0.00 | Neutral | Baseline |

| -Cl | 0.23 | Electron-Withdrawing | Decreases |

| -CN | 0.66 | Strong Electron-Withdrawing | Decreases |

| -NO₂ | 0.78 | Very Strong Electron-Withdrawing | Significantly Decreases |

Steric Effects in this compound Derivatives

Steric hindrance, arising from the spatial arrangement of atoms, plays a critical role in the reactivity of this compound derivatives, particularly for ortho-substituted compounds. The Taft equation is often employed to disentangle steric effects from electronic effects.

The Taft Equation

A simplified form of the Taft equation focusing on steric effects is:

log(k/k₀) = δEₛ

where:

-

k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively.

-

δ (delta) is the reaction constant, indicating the sensitivity of the reaction to steric effects.

-

Eₛ is the steric parameter, which quantifies the steric bulk of a substituent. More negative Eₛ values indicate greater steric hindrance.

Influence on Reaction Accessibility

Ortho-substituents can significantly hinder the approach of reagents to the nitrogen atom or the ortho-positions of the aromatic ring. This steric shielding can:

-

Decrease reaction rates: By impeding the formation of the transition state.

-

Influence regioselectivity: By directing incoming groups to less hindered positions.

-

Prevent over-alkylation: The steric bulk of the N-allyl group and any ortho-substituents can prevent the addition of a second allyl group to the nitrogen atom.[1]

The following table provides Taft steric parameters (Eₛ) for some common ortho-substituents.

| Substituent (ortho-) | Taft Steric Parameter (Eₛ) | Steric Hindrance |

| -H | 0.00 | Minimal |

| -CH₃ | -1.24 | Moderate |

| -C(CH₃)₃ | -1.74 | High |

Data Presentation: Substituent Effects on Spectroscopic Properties

Electronic and steric effects also manifest in the spectroscopic data of this compound derivatives.

¹H NMR Spectroscopy

The chemical shift of the N-H proton and the aromatic protons is sensitive to the electronic environment. EDGs will generally cause an upfield shift (lower ppm) of these signals due to increased electron density, while EWGs will cause a downfield shift (higher ppm).

| Substituent (para-) | Approximate N-H Chemical Shift (δ, ppm) | Approximate Aromatic Proton Chemical Shifts (δ, ppm) |

| -OCH₃ | 3.6 - 3.8 | 6.6 - 6.8 |

| -CH₃ | 3.7 - 3.9 | 6.8 - 7.1 |

| -H | 3.8 - 4.0 | 6.6 - 7.2 |

| -Cl | 3.9 - 4.1 | 6.6 - 7.2 |

| -NO₂ | 4.2 - 4.5 | 6.6 - 8.1 |

FT-IR Spectroscopy

The position of the C-N stretching vibration in the infrared spectrum is also influenced by substituents. EDGs tend to decrease the C-N bond order, shifting the stretching frequency to lower wavenumbers, while EWGs have the opposite effect.

| Substituent (para-) | Approximate C-N Stretch (cm⁻¹) |

| -OCH₃ | 1230 - 1250 |

| -CH₃ | 1250 - 1270 |

| -H | 1260 - 1280 |

| -Cl | 1270 - 1290 |

| -NO₂ | 1280 - 1300 |

Experimental Protocols

General Procedure for the Synthesis of Substituted N-Allylanilines

This protocol describes a general method for the N-allylation of substituted anilines using allyl bromide.

Materials:

-

Substituted aniline (1.0 eq)

-

Allyl bromide (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add the substituted aniline (1.0 eq) and potassium carbonate (2.0 eq).

-

Add acetonitrile to dissolve the reactants.

-

Add allyl bromide (1.2 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-allyl substituted aniline.

Characterization

The synthesized compounds should be characterized by standard spectroscopic methods:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the product.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (N-H, C-N, C=C).

-

Mass Spectrometry: To determine the molecular weight of the product.

Mandatory Visualizations

Caption: Electronic effects of substituents on this compound.

Caption: Steric hindrance from ortho-substituents.

Caption: Synthesis and purification workflow.

Conclusion

The electronic and steric properties of substituents on the this compound scaffold are critical determinants of their chemical behavior. A thorough understanding of these effects, guided by principles embodied in the Hammett and Taft equations, allows for the rational design of synthetic strategies and the prediction of reaction outcomes. By carefully selecting substituents, researchers can fine-tune the reactivity of this compound derivatives to achieve desired transformations with high efficiency and selectivity, paving the way for the development of novel and valuable molecules in various scientific and industrial fields.

References

An In-depth Technical Guide to N-Allylaniline: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of N-allylaniline and a representative experimental workflow for its synthesis. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a precursor in drug discovery and materials science.

Core Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Citations |

| Molecular Weight | 133.19 g/mol | [1][2] |

| Molecular Formula | C₉H₁₁N | [1][2] |

| CAS Number | 589-09-3 | [2] |

| Boiling Point | 218-220 °C | |

| Density | 0.982 g/mL at 25 °C | |

| Refractive Index | n20/D 1.563 |

Synthetic Workflow: Direct N-Allylation of Aniline

A common and straightforward method for the synthesis of this compound is the direct N-allylation of aniline using an allyl halide in the presence of a base. The following diagram illustrates the typical experimental workflow for this procedure.

Caption: Workflow for the direct N-allylation of aniline.

Experimental Protocol: Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound via the direct allylation of aniline.

Materials:

-

Aniline

-

Allyl chloride

-

25% (by mass) aqueous sodium hydroxide solution

-

Reaction flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer

Procedure:

-

In the reaction flask, combine aniline and a 25% aqueous solution of sodium hydroxide.

-

Heat the mixture to 80 °C with stirring.

-

Once the temperature has stabilized, add allyl chloride dropwise over a period of 2 hours, maintaining the reaction temperature between 75 and 84 °C.

-

After the addition is complete, continue to stir the mixture at the same temperature for an additional 2 hours.

-

Cool the reaction mixture to room temperature.

-

Separate the oil phase from the aqueous phase.

-

Purify the crude product by distillation to obtain this compound.

This guide serves as a foundational resource for professionals engaged in chemical research and development, providing essential data and a practical synthetic protocol for this compound.

References

The Pivotal Role of N-Allylaniline as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-allylaniline stands as a versatile and highly valuable chemical intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring a secondary amine tethered to both a phenyl ring and a reactive allyl group, provides a gateway to a diverse array of complex molecules. This guide offers an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its instrumental role in the development of pharmaceutical agents.

Synthesis of this compound

The efficient synthesis of this compound is paramount to its utility as a chemical intermediate. The most prevalent methods involve the N-allylation of aniline using various allylating agents.

N-Allylation of Aniline with Allyl Halides

A common and straightforward approach to synthesize this compound is the reaction of aniline with an allyl halide, such as allyl chloride or allyl bromide, typically in the presence of a base to neutralize the hydrogen halide byproduct.

| Allylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Allyl Chloride | NaOH | Water | 75-84 | 4 | 78.1 | [1] |

| Allyl Bromide | Na₂CO₃ | Ethanol | Reflux | 6-8 | Not Specified | [2] |

| Allyl Bromide | Mg-Al Hydrotalcite | aq. Ethanol | RT | 1.5 | ~70 (mono-allylated) | [3] |

| Allyl Alcohol | 10 wt% WO₃/ZrO₂ | n-Octane | 140 | 24 | 71 | [4] |

| Allyl Alcohol | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 12 | 85 | [5] |

Palladium-Catalyzed N-Allylation with Allyl Alcohol

More sustainable and atom-economical routes utilize allyl alcohol as the allylating agent, catalyzed by transition metals such as palladium. These methods avoid the formation of halide waste streams.

Key Reactions of this compound

The synthetic utility of this compound is largely defined by its reactivity, particularly in rearrangement and coupling reactions that construct molecular complexity.

Aza-Claisen Rearrangement

The aza-Claisen rearrangement is a powerful sigmatropic rearrangement that transforms this compound into 2-allylaniline. This reaction is a key step in the synthesis of various heterocyclic compounds. The rearrangement can be induced thermally or catalyzed by Lewis acids, which often allows for milder reaction conditions and improved yields.

| Substrate | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| This compound | Thermal | N,N-Diethylaniline | 180-220 | 4-8 h | Not Specified | |

| N-Allyl-N-methylaniline | BF₃·OEt₂ (110 mol%) | - | 111 | 1 h | 85 | |

| N-Allyl-N-ethylaniline | BF₃·OEt₂ (110 mol%) | - | 111 | 1 h | 87 | |

| N-Allyl-N-benzylaniline | BF₃·OEt₂ (110 mol%) | - | 111 | 1 h | 78 |

Caption: Mechanism of the Lewis acid-catalyzed aza-Claisen rearrangement.

Heck Coupling

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This compound and its derivatives can participate in Heck coupling reactions, providing a route to more complex substituted anilines.

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodobenzene | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 80 | High | |

| 4-Bromobenzotrifluoride | Styrene | [(p-CF₃C₆H₄)PdBr₂]₂²⁻ | MeCy₂N | Toluene/ACN | 130 | High | |

| Aryl Halides | Allylic Alcohols | aNHC-Pd(II) complex | NaOAc | DMF | Not Specified | 50-90 |

Applications in Drug Development

This compound and its derivatives are crucial intermediates in the synthesis of several active pharmaceutical ingredients (APIs), particularly in the class of allylamine antifungals.

Synthesis of Allylamine Antifungals: Naftifine and Terbinafine

The allylamine class of antifungal drugs, which includes Naftifine and Terbinafine, functions by inhibiting the enzyme squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. The synthesis of these drugs often involves the introduction of an allylic side chain, for which this compound derivatives can be valuable precursors.

While direct synthesis of Naftifine and Terbinafine may not always proceed via this compound itself, the core allylamine structure is a key feature. For instance, the synthesis of Terbinafine involves the reaction of N-methyl-1-naphthalenemethanamine with an appropriate allylic halide.

Caption: Synthetic workflow for Terbinafine.

Experimental Protocols

Synthesis of this compound from Aniline and Allyl Chloride

Materials:

-

Aniline (4.000 mol, 372.5 g)

-

25% (w/w) Sodium Hydroxide solution (2.000 mol NaOH, 320.0 g)

-

Allyl Chloride (1.000 mol, 76.5 g)

Procedure:

-

In a flask equipped with a stirrer, reflux condenser, dropping funnel, and thermometer, combine aniline and the sodium hydroxide solution.

-

Heat the mixture to 80 °C with stirring.

-

Once the internal temperature has stabilized, add the allyl chloride dropwise over 2 hours, maintaining the temperature between 75-84 °C.

-

After the addition is complete, continue stirring at the same temperature for an additional 2 hours.

-

Cool the reaction mixture to room temperature and separate the oil phase.

-

Purify the oil phase by distillation to obtain this compound as a light yellow transparent liquid (boiling point 84-86 °C / 1.0 kPa).

Yield: 104.0 g (0.781 mol, 78.1%).

Caption: Experimental workflow for the synthesis of this compound.

Thermal Aza-Claisen Rearrangement of this compound

Materials:

-

This compound

-

High-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether)

-

1 M HCl

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound in the high-boiling solvent.

-

Place the flask in a preheated oil bath at 180-220 °C and stir vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with 1 M HCl to remove the high-boiling solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2-allylaniline.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, offering a versatile platform for the construction of a wide range of valuable molecules. Its accessibility through straightforward synthetic routes and its rich reactivity, particularly in aza-Claisen rearrangements and palladium-catalyzed coupling reactions, underscore its importance. For researchers and professionals in drug development, a thorough understanding of the chemistry of this compound is essential for the design and synthesis of novel therapeutic agents and other high-value chemical entities. The continued exploration of new catalytic systems and reaction conditions will undoubtedly expand the synthetic utility of this pivotal chemical intermediate.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Selective monoallylation of anilines to N-allyl anilines using reusable zirconium dioxide supported tungsten oxide solid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinolines using N-Allylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural backbone of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties. The synthesis of substituted quinolines is, therefore, a critical area of research. N-Allylaniline and its derivatives have emerged as versatile precursors for the construction of the quinoline ring system through various intramolecular cyclization strategies. This document provides detailed application notes and protocols for three key methods for the synthesis of quinolines from this compound: Brønsted acid-catalyzed cyclization, metal-free oxidative cycloisomerization, and palladium-catalyzed oxidative cyclization.

Brønsted Acid-Catalyzed Intramolecular Cyclization

Brønsted acids can effectively catalyze the intramolecular hydroamination of N-protected-2-allylanilines to yield tetrahydroquinolines. This method is highly atom-economical and provides a straightforward route to the saturated quinoline core. The reaction is believed to proceed through protonation of the double bond, followed by intramolecular nucleophilic attack of the aniline nitrogen.

Quantitative Data Summary

| Entry | Substrate (N-Protected-2-allylaniline) | Acid Catalyst (mol%) | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | N-Tosyl-2-allylaniline | TfOH (20) | 80 | 3 | 2-Methyl-1-tosyl-1,2,3,4-tetrahydroquinoline | 92 |

| 2 | N-Mesyl-2-allylaniline | TfOH (20) | 80 | 3 | 2-Methyl-1-mesyl-1,2,3,4-tetrahydroquinoline | 88 |

| 3 | N-Boc-2-allylaniline | TfOH (20) | 80 | 24 | 2-Methyl-1-Boc-1,2,3,4-tetrahydroquinoline | 85 |

| 4 | N-Cbz-2-allylaniline | TfOH (20) | 80 | 24 | 2-Methyl-1-Cbz-1,2,3,4-tetrahydroquinoline | 84 |

Experimental Protocol: Synthesis of 2-Methyl-1-tosyl-1,2,3,4-tetrahydroquinoline

Materials:

-

N-Tosyl-2-allylaniline

-

Triflic acid (TfOH)

-

Anhydrous toluene

-

Triethylamine

-

Standard glassware for organic synthesis

-

Silica gel for column chromatography

Procedure:

-

To a solution of N-tosyl-2-allylaniline (1.0 mmol, 1.0 equiv.) in dry toluene (1.0 mL) in a sealed vial, add triflic acid (0.2 mmol, 0.2 equiv.) via syringe.

-

Place the vial in a preheated oil bath at 80 °C and stir for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Quench the reaction by adding triethylamine (3 mmol).

-

Perform a standard aqueous work-up.

-

Isolate the crude product and purify by flash chromatography on silica gel (eluent: ethyl acetate/n-hexane = 1/12) to afford the pure 2-methyl-1-tosyl-1,2,3,4-tetrahydroquinoline.[1]

Reaction Mechanism

Caption: Proposed mechanism for Brønsted acid-catalyzed cyclization.

Metal-Free DMSO-Mediated Oxidative Cycloisomerization

A metal-free approach to quinoline synthesis from 2-allylanilines involves an oxidative cycloisomerization mediated by dimethyl sulfoxide (DMSO). This method is advantageous as it avoids the use of transition metal catalysts. The reaction is thought to proceed via oxidation of the 2-allylaniline, followed by a six-electron cyclization and subsequent oxidation to the aromatic quinoline.[2]

Quantitative Data Summary

| Entry | Substrate (2-Allylaniline derivative) | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | 2-Allylaniline | KOtBu | 120 | 12 | 2-Methylquinoline | 85 |

| 2 | 4-Methyl-2-allylaniline | KOtBu | 120 | 12 | 2,6-Dimethylquinoline | 82 |

| 3 | 4-Methoxy-2-allylaniline | KOtBu | 120 | 12 | 6-Methoxy-2-methylquinoline | 78 |

| 4 | 4-Chloro-2-allylaniline | KOtBu | 120 | 12 | 6-Chloro-2-methylquinoline | 75 |

Experimental Protocol: Synthesis of 2-Methylquinoline

Materials:

-

2-Allylaniline

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-allylaniline (1.0 mmol, 1.0 equiv.).

-

Add anhydrous DMSO (5 mL).

-

Add potassium tert-butoxide (0.2 mmol, 0.2 equiv.).

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2-methylquinoline.

Reaction Pathway

Caption: DMSO-mediated oxidative cycloisomerization pathway.[2]

Palladium-Catalyzed Oxidative Cyclization

Palladium catalysts are highly effective in promoting the oxidative cyclization of o-vinylanilines (which can be considered derivatives of this compound after isomerization) with various coupling partners to afford substituted quinolines. Molecular oxygen can often be used as the terminal oxidant in these reactions, making them environmentally attractive.[3]

Quantitative Data Summary

| Entry | o-Vinylaniline | Alkyne | Catalyst System | Temperature (°C) | Time (h) | Product | Yield (%) | |---|---|---|---|---|---|---| | 1 | 2-Vinylaniline | Phenylacetylene | PdCl₂/PPh₃/Cu(TFA)₂ | 80 | 24 | 2-Phenyl-3-methylquinoline | 86 | | 2 | 4-Methyl-2-vinylaniline | Phenylacetylene | PdCl₂/PPh₃/Cu(TFA)₂ | 80 | 24 | 6-Methyl-2-phenyl-3-methylquinoline | 82 | | 3 | 2-Vinylaniline | 1-Hexyne | PdCl₂/PPh₃/Cu(TFA)₂ | 80 | 24 | 2-Butyl-3-methylquinoline | 75 | | 4 | 4-Chloro-2-vinylaniline | Phenylacetylene | PdCl₂/PPh₃/Cu(TFA)₂ | 80 | 24 | 6-Chloro-2-phenyl-3-methylquinoline | 78 |

Experimental Protocol: Synthesis of 2-Phenyl-3-methylquinoline

Materials:

-

2-Vinylaniline

-

Phenylacetylene

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (PPh₃)

-

Copper(II) trifluoroacetate (Cu(TFA)₂)

-

Pivalic acid (PivOH)

-

Acetonitrile (MeCN), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Oxygen balloon

-

Schlenk flask and standard glassware

Procedure:

-

To a dry Schlenk flask, add PdCl₂ (0.02 mmol, 0.02 equiv.), PPh₃ (0.04 mmol, 0.04 equiv.), and Cu(TFA)₂·xH₂O (0.2 mmol, 0.2 equiv.).

-

Add a magnetic stir bar and evacuate and backfill the flask with oxygen (repeat three times).

-

Add a solution of 2-vinylaniline (1.0 mmol, 1.0 equiv.), phenylacetylene (1.2 mmol, 1.2 equiv.), and PivOH (0.2 mmol, 0.2 equiv.) in a mixture of anhydrous MeCN (3 mL) and DMSO (1 mL).

-

Fit the flask with an oxygen balloon.

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 2-phenyl-3-methylquinoline.[3]

Experimental Workflow

References

- 1. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]

Application Notes and Protocols: Palladium-Catalyzed Reactions of N-Allylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of palladium-catalyzed reactions involving N-allylaniline and its derivatives. The protocols detailed below are essential for the synthesis of a variety of heterocyclic compounds, which are significant scaffolds in medicinal chemistry and drug development. The strategic use of palladium catalysts allows for efficient and selective transformations under relatively mild conditions.

Palladium-Catalyzed N-Allylation of Anilines

The N-allylation of anilines is a fundamental method for synthesizing the this compound precursors required for subsequent cyclization and cross-coupling reactions. The Tsuji-Trost reaction is a classic example of this transformation, involving the palladium(0)-catalyzed reaction of an amine with an allylic substrate.[1][2][3]

Quantitative Data for N-Allylation of Substituted Anilines

| Entry | Aniline Derivative | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 12 | 85 | [4] |

| 2 | 4-Methoxyaniline | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 12 | 92 | [4] |

| 3 | 4-Chloroaniline | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 12 | 78 | |

| 4 | 4-Nitroaniline | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 24 | 65 | |

| 5 | 2-Methylaniline | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 12 | 81 | |

| 6 | 3-(Trifluoromethyl)aniline | Pd(OAc)₂ / PPh₃ | THF | 80 | 24 | 75 |

Experimental Protocol: N-Allylation of Aniline

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Aniline

-

Allyl alcohol

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation: In a dry Schlenk flask under a nitrogen atmosphere, dissolve palladium(II) acetate (0.02 mmol, 1 mol%) and triphenylphosphine (0.08 mmol, 4 mol%) in anhydrous toluene (10 mL). Stir the mixture at room temperature for 15 minutes to form a homogeneous solution.

-

Reaction Setup: To the catalyst solution, add aniline (2.0 mmol), allyl alcohol (2.4 mmol), and sodium carbonate (2.2 mmol).

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite. Wash the filtrate with water (3 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.

Reaction Mechanism: Tsuji-Trost N-Allylation

Caption: Catalytic cycle of the Tsuji-Trost N-allylation reaction.

Intramolecular Cyclization of 2-Allylaniline for Indole Synthesis

The palladium-catalyzed intramolecular cyclization of 2-allylaniline derivatives is a powerful method for constructing indole and indoline scaffolds, which are prevalent in biologically active molecules. This transformation can proceed through different pathways, such as a Wacker-type or an aminopalladation/reductive elimination mechanism, depending on the reaction conditions.

Quantitative Data for Indole Synthesis from 2-Allylaniline Derivatives

| Entry | Substrate | Catalyst | Ligand/Additive | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | 2-Allylaniline | Pd(OAc)₂ | Pyridine | DMA | 100 | 8 | 2-Methylindole | 78 | |

| 2 | o-Allylaniline | Pd(OAc)₂ | O₂ | Toluene | 100 | 24 | 2-Benzyl-3-methylindole | 85 | |

| 3 | N-Aryl-2-allylaniline | Pd(OAc)₂ | P(t-Bu)₃ / NaOt-Bu | Toluene | 100 | 24 | N-Aryl-2-benzylindoline | 72 |

Experimental Protocol: Synthesis of 2-Methylindole

Materials:

-

2-Allylaniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

Pyridine

-

Anhydrous N,N-Dimethylacetamide (DMA)

-

Oxygen balloon

-

Schlenk flask and standard glassware

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-allylaniline (1.0 mmol, 1.0 eq.).

-

Reagent Addition: Add anhydrous DMA (5 mL), followed by pyridine (0.2 mmol, 0.2 eq.) and palladium(II) acetate (0.1 mmol, 0.1 eq.).

-

Reaction Conditions: Purge the flask with oxygen and maintain it under an oxygen balloon atmosphere. Heat the reaction mixture to 100 °C and stir for 8 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 2-methylindole.

Reaction Mechanism: Wacker-Type Intramolecular Cyclization

Caption: Proposed Wacker-type mechanism for indole synthesis.

Synthesis of Quinolines from Anilines and Allyl Alcohols

Palladium catalysis enables the synthesis of quinolines through the oxidative cyclization of anilines and allyl alcohols. This process is highly atom-economical and can proceed without the need for acids, bases, or other additives.

Quantitative Data for Quinoline Synthesis

| Entry | Aniline | Allyl Alcohol | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Cinnamyl alcohol | Pd(OAc)₂ (10 mol%) | DMSO | 130 | 12 | 79 (GC Yield) | |

| 2 | 4-Methylaniline | Cinnamyl alcohol | Pd(OAc)₂ (10 mol%) | DMSO | 130 | 12 | 82 | |

| 3 | 4-Methoxyaniline | Cinnamyl alcohol | Pd(OAc)₂ (10 mol%) | DMSO | 130 | 12 | 85 | |

| 4 | 4-Chloroaniline | Cinnamyl alcohol | Pd(OAc)₂ (10 mol%) | DMSO | 130 | 12 | 75 |

Experimental Protocol: Synthesis of 2-Phenylquinoline

Materials:

-

Aniline

-

Cinnamyl alcohol

-

Palladium(II) acetate (Pd(OAc)₂)

-

Dimethyl sulfoxide (DMSO)

-

Standard reaction glassware

Procedure:

-

Reaction Setup: In a reaction tube, combine aniline (1.0 mmol), cinnamyl alcohol (1.2 mmol), and palladium(II) acetate (0.1 mmol, 10 mol%) in DMSO (2 mL).

-

Reaction: Heat the mixture at 130 °C for 12 hours.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to yield 2-phenylquinoline.

Proposed Reaction Pathway for Quinoline Synthesis

Caption: Plausible reaction pathway for quinoline synthesis.

Synthesis of 3-Bromopyrroles

Palladium catalysis can be employed in the intermolecular oxidative cyclization of N-allylamines with bromoalkynes to produce functionalized 3-bromopyrroles. This method allows for the retention of the bromine atom, which can be used for further synthetic modifications.

Experimental Protocol: General Procedure for 3-Bromopyrrole Synthesis

Materials:

-

This compound derivative

-

Bromoalkyne

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Oxidant (e.g., Ag₂O)

-

Solvent (e.g., Toluene)

-

Standard reaction glassware

Procedure (General):

-

Reaction Setup: To a reaction vessel, add the this compound derivative (1.0 eq), bromoalkyne (1.2 eq), palladium catalyst (5 mol%), and oxidant (2.0 eq) in the chosen solvent.

-

Reaction: Heat the mixture under an inert atmosphere for the specified time, monitoring by TLC.

-

Workup and Purification: After completion, the reaction is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the 3-bromopyrrole product.

Note: Specific quantitative data for this reaction was not available in the provided search results, hence a generalized protocol is presented.

Logical Workflow for 3-Bromopyrrole Synthesis

Caption: Experimental workflow for 3-bromopyrrole synthesis.

References

Application Notes and Protocols: N-Allylaniline in the Synthesis of Nitrogen-Containing Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of N-allylaniline as a precursor for the construction of valuable nitrogen-containing heterocyclic scaffolds. The strategic placement of the allyl group on the aniline nitrogen atom allows for a variety of cyclization strategies to access key heterocyclic cores, such as quinolines and indoles, which are prevalent in numerous biologically active compounds and pharmaceuticals. This document details established synthetic methodologies, provides specific experimental protocols, and presents quantitative data to aid in reaction optimization. Furthermore, it visualizes key reaction workflows and relevant biological signaling pathways.

Synthesis of Quinolines from this compound

The synthesis of quinolines, a core structure in many pharmaceuticals, can be achieved from this compound through several methodologies, most notably via acid-catalyzed cyclization and transition metal-catalyzed reactions.

Acid-Catalyzed Hydroamination/Cyclization

Acid-catalyzed intramolecular hydroamination of the allyl group in this compound derivatives provides a direct route to tetrahydroquinolines, which can be subsequently oxidized to the corresponding quinolines.

Data Presentation: Acid-Catalyzed Cyclization of N-Protected Allylanilines

| Entry | Substrate | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | N-Tosyl-2-allylaniline | TfOH (0.2) | Toluene | 80 | 3 | 2-Methyl-N-tosylindoline | 98 |

| 2 | N-Benzoyl-2-allylaniline | TfOH (1.0) | Toluene | 110 | 72 | N-Benzoyl-2-methylindoline | Good |

| 3 | N-Acryloyl-2-allylaniline | TfOH (1.0) | Toluene | 110 | 24 | Trace product | - |

| 4 | N-Cbz-2-allylaniline | TfOH (0.2) | Toluene | 80 | - | No cyclization | 0 |

Data synthesized from a study on N-protected 2-allylanilines, which provides insights into the reactivity of related substrates.[1]

Experimental Protocol: Triflic Acid-Catalyzed Hydroamination of N-Protected 2-Allylaniline [1]

This protocol describes the cyclization of an N-protected 2-allylaniline, which serves as a model for the cyclization of this compound derivatives.

-

Materials:

-

N-protected 2-allylaniline (1.0 mmol, 1 equiv.)

-

Triflic acid (TfOH) (0.2 mmol, 0.2 equiv.)

-

Dry Toluene (1.0 mL)

-

Triethylamine

-

Ethyl acetate

-

n-Hexane

-

Silica gel

-

-

Procedure:

-

To a solution of the N-protected 2-allylaniline (1.0 mmol) in dry toluene (1.0 mL) in a vial, add triflic acid (0.2 mmol) via syringe.

-

Place the sealed vial in a preheated oil bath at 80°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Quench the reaction by adding triethylamine (3 mmol).

-

Perform a standard aqueous work-up.

-

Isolate the product by flash chromatography on silica gel using a mixture of ethyl acetate and n-hexane as the eluent.

-

Reaction Workflow: Acid-Catalyzed Indoline/Tetrahydroquinoline Synthesis

Caption: Workflow for acid-catalyzed synthesis of indolines or tetrahydroquinolines.

Oxidative Cycloisomerization

Metal-free oxidative cycloisomerization provides an alternative route to quinolines from ortho-allylanilines, which can be conceptually extended to this compound rearrangements.

Reaction Workflow: DMSO-Mediated Oxidative Cycloisomerization

Caption: Proposed workflow for the synthesis of quinolines via oxidative cycloisomerization.[2]

Synthesis of Indoles from this compound

The synthesis of indoles from this compound can be accomplished through sigmatropic rearrangements, offering an atom-economical route to this important heterocyclic core.

Sigmatropic Rearrangement Cascade

This two-step synthesis involves the oxidation of this compound followed by a cascade of rearrangements.

Data Presentation: Synthesis of Indoles via Sigmatropic Rearrangement

| Entry | N-Allyloxyaniline Substituent | Product | Yield (%) |

| 1 | H | Indole | Moderate |

| 2 | p-Me | 5-Methylindole | Moderate |

| 3 | p-OMe | 5-Methoxyindole | Moderate |

| 4 | p-CN | 5-Cyanoindole | Moderate |

| 5 | p-Cl | 5-Chloroindole | Moderate |

| 6 | p-CO2Et | Ethyl 5-indolecarboxylate | Moderate |

| 7 | p-Br | 5-Bromoindole | Moderate |

Data synthesized from a study on the synthesis of indoles from N-allyloxyanilines, the intermediate in the this compound to indole conversion.[3]